4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine
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Overview
Description
4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine is a chemical compound that belongs to the pyrimidine class Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chlorophenyl and dichlorophenyl precursors.
Condensation Reaction: These precursors undergo a condensation reaction with a suitable amine to form the pyrimidine ring.
Cyclization: The intermediate product is then cyclized under specific conditions to form the final pyrimidine compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation and cyclization reactions.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Purification: Employing purification techniques like crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the chlorophenyl groups.
Substitution: The chlorophenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce new functional groups.
Scientific Research Applications
4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It can modulate biochemical pathways, leading to its observed effects.
Binding: The chlorophenyl groups may enhance binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine: Lacks the dichlorophenyl group.
4-Phenyl-6-(3,4-dichlorophenyl)pyrimidin-2-amine: Lacks the 4-chlorophenyl group.
4-(4-Chlorophenyl)-6-(2,3-dichlorophenyl)pyrimidin-2-amine: Has a different dichlorophenyl substitution pattern.
Properties
IUPAC Name |
4-(4-chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3N3/c17-11-4-1-9(2-5-11)14-8-15(22-16(20)21-14)10-3-6-12(18)13(19)7-10/h1-8H,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIXAANINVSMFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)N)C3=CC(=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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